1,4-Dioxa-8-azaspiro[4.5]decane
Overview
Description
Mechanism of Action
Target of Action
It’s known that this compound is used in organic synthesis , suggesting that it may interact with various biological targets depending on the specific context of its use.
Mode of Action
It’s known that this compound is used in the synthesis of other complex molecules , implying that its mode of action may involve chemical reactions with other substances.
Preparation Methods
1,4-Dioxa-8-azaspiro[4.5]decane can be synthesized through various methods. One common synthetic route involves the reaction of 2-Piperazinone with [4,5’-Bithiazole]-2-carbonyl chloride . The reaction conditions typically involve the use of an organic solvent and a base to facilitate the formation of the spirocyclic structure. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1,4-Dioxa-8-azaspiro[4.5]decane undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted spirocyclic compounds .
Scientific Research Applications
1,4-Dioxa-8-azaspiro[4.5]decane has a wide range of scientific research applications:
Comparison with Similar Compounds
1,4-Dioxa-8-azaspiro[4.5]decane can be compared with other similar compounds, such as:
2-Oxa-6-azaspiro[3.3]heptane: This compound has a smaller spirocyclic ring system and different chemical properties.
1-Methylpiperazine: This compound lacks the spirocyclic structure and has different reactivity and applications.
1-Ethylpiperazine: Similar to 1-Methylpiperazine, this compound does not have a spirocyclic structure and has distinct chemical behavior.
The uniqueness of this compound lies in its spirocyclic structure, which imparts specific chemical and biological properties that are not present in the other compounds .
Biological Activity
1,4-Dioxa-8-azaspiro[4.5]decane, a compound with significant pharmacological potential, has been the subject of various studies focusing on its biological activity, particularly in relation to sigma receptors and antibacterial properties. This article synthesizes findings from diverse sources to provide a comprehensive overview of its biological activities.
Chemical Formula: C₇H₁₃NO₂
Molecular Weight: 143.186 g/mol
Boiling Point: 108–110 °C (at 26 mmHg)
Density: 1.11 g/cm³
CAS Number: 177-11-7
These properties contribute to its suitability for various biological applications, particularly in medicinal chemistry.
Sigma Receptor Binding Affinity
Research has demonstrated that derivatives of this compound exhibit high affinity for sigma receptors, particularly the sigma-1 receptor, which is implicated in various neurological functions and disorders.
- Study Findings:
- A derivative labeled with fluorine-18 showed a binding affinity (K(i)) of 5.4 ± 0.4 nM for sigma-1 receptors, with significant selectivity over sigma-2 receptors (30-fold) and the vesicular acetylcholine transporter (1404-fold) .
- Another study reported that modifications to the compound could enhance its potential as a brain imaging agent due to its favorable lipophilicity and receptor selectivity .
Antibacterial Activity
The compound has also been evaluated for its antibacterial properties, particularly against multidrug-resistant strains.
- Key Results:
- A series of analogs derived from this compound exhibited potent antibacterial activity against over 100 strains of Acinetobacter baumannii and other Gram-positive and Gram-negative bacteria .
- In vivo studies demonstrated the efficacy of certain derivatives in mouse models of infection caused by vancomycin-intermediate Staphylococcus aureus, showcasing their potential as therapeutic agents .
Case Study 1: Imaging Applications
A study on a fluorine-18 labeled derivative aimed at developing a radioligand for PET imaging highlighted its specific binding capabilities in brain tissues. The research involved biodistribution studies and autoradiography, confirming that the compound could serve as a valuable tool for studying sigma receptor-related neurological conditions .
Case Study 2: Antibacterial Efficacy
In another investigation, derivatives were tested against clinical isolates of S. aureus, demonstrating significant reductions in bacterial load in treated mice compared to controls. This study emphasized the role of structural modifications in enhancing antibacterial potency .
Research Findings Summary
Properties
IUPAC Name |
1,4-dioxa-8-azaspiro[4.5]decane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-3-8-4-2-7(1)9-5-6-10-7/h8H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPKNTUUIEVXMOH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12OCCO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80170235 | |
Record name | 1,4-Dioxa-8-azaspiro(4.5)decane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80170235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
177-11-7 | |
Record name | 1,4-Dioxa-8-azaspiro[4.5]decane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=177-11-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,4-Dioxa-8-azaspiro(4.5)decane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000177117 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,4-Dioxa-8-azaspiro(4.5)decane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80170235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,4-dioxa-8-azaspiro[4.5]decane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.336 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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